N-(1-PROPYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE
Description
N-(1-PROPYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered ring containing one sulfur atom, which imparts unique chemical properties to its derivatives
Properties
IUPAC Name |
N-(1-propylpiperidin-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-2-10-20-11-8-15(9-12-20)19-18(21)17-13-14-6-4-3-5-7-16(14)22-17/h13,15H,2-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYOHJVOKNPHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC3=C(S2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-PROPYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The piperidine moiety is introduced through nucleophilic substitution reactions, typically using alkyl halides and piperidine derivatives . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of bases like triethylamine .
Chemical Reactions Analysis
N-(1-PROPYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-(1-PROPYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a poly (ADP-ribose) polymerase (PARP) inhibitor, which is significant in cancer treatment.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound’s interactions with various enzymes and proteins are studied to understand its biological effects and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1-PROPYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. As a PARP inhibitor, it binds to the PARP enzyme, preventing the repair of DNA damage in cancer cells, thereby promoting cell death . This mechanism is crucial in enhancing the efficacy of chemotherapeutic agents.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and piperidine-containing molecules. For example:
2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: Another PARP inhibitor with similar structural features.
Thiophene-based drugs: Such as suprofen and articaine, which have different therapeutic applications.
N-(1-PROPYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of a thiophene ring and a piperidine moiety, offering distinct chemical and biological properties.
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